molecular formula C15H20ClN3O2S B1407608 1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride CAS No. 1417567-31-7

1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride

Cat. No.: B1407608
CAS No.: 1417567-31-7
M. Wt: 341.9 g/mol
InChI Key: GNHGYUUFSWIZKR-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a diazepane ring fused with a phenylisothiazole moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

The preparation of 1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride typically involves multi-step synthetic routes. The synthesis begins with the formation of the phenylisothiazole core, followed by the introduction of the diazepane ring. Reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used, and can include derivatives with modified functional groups or altered ring structures.

Scientific Research Applications

1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride stands out due to its unique structural features and potential applications. Similar compounds include:

Properties

IUPAC Name

3-(1,4-diazepan-1-yl)-4-methyl-5-phenyl-1,2-thiazole 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S.ClH/c1-12-14(13-6-3-2-4-7-13)21(19,20)17-15(12)18-10-5-8-16-9-11-18;/h2-4,6-7,16H,5,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHGYUUFSWIZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(S(=O)(=O)N=C1N2CCCNCC2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride
Reactant of Route 2
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride
Reactant of Route 3
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride
Reactant of Route 4
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride
Reactant of Route 5
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride
Reactant of Route 6
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)-1,4-diazepane hydrochloride

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